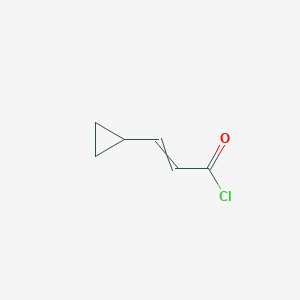
3-Cyclopropylprop-2-enoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopropylprop-2-enoyl chloride is an organic compound with the molecular formula C6H7ClO. It is a derivative of prop-2-enoyl chloride, where a cyclopropyl group is attached to the second carbon of the prop-2-enoyl chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Cyclopropylprop-2-enoyl chloride can be synthesized through several methods. One common approach involves the reaction of acrylic acid with thionyl chloride. The reaction is typically carried out by mixing acrylic acid with thionyl chloride at a controlled temperature, followed by refluxing for several hours until the reaction is complete .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions: 3-Cyclopropylprop-2-enoyl chloride undergoes various chemical reactions, including nucleophilic acyl substitution, reduction, and addition reactions.
Common Reagents and Conditions:
Nucleophilic Acyl Substitution: This reaction involves the replacement of the chloride group with a nucleophile such as an amine or alcohol.
Addition Reactions: The double bond in the prop-2-enoyl chain can undergo addition reactions with various electrophiles, such as halogens or hydrogen halides.
Major Products Formed:
Amides and Esters: Formed through nucleophilic acyl substitution with amines and alcohols, respectively.
Alcohols: Formed through reduction reactions.
Halogenated Compounds: Formed through addition reactions with halogens.
Aplicaciones Científicas De Investigación
3-Cyclopropylprop-2-enoyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used to modify biomolecules, potentially altering their biological activity.
Medicine: It may serve as an intermediate in the synthesis of pharmaceuticals.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-cyclopropylprop-2-enoyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles, leading to the formation of new covalent bonds. This reactivity is due to the presence of the highly electrophilic carbonyl carbon, which is susceptible to nucleophilic attack .
Comparación Con Compuestos Similares
Propionyl Chloride: Similar in structure but lacks the cyclopropyl group, making it less sterically hindered and more reactive in certain reactions.
Acryloyl Chloride: Contains a similar prop-2-enoyl chain but without the cyclopropyl group, leading to different reactivity and applications.
Uniqueness: The presence of the cyclopropyl group in 3-cyclopropylprop-2-enoyl chloride imparts unique steric and electronic properties, making it distinct from other acyl chlorides. This uniqueness can influence its reactivity and the types of products formed in chemical reactions .
Propiedades
IUPAC Name |
3-cyclopropylprop-2-enoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClO/c7-6(8)4-3-5-1-2-5/h3-5H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWHBIUVILWZMTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C=CC(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30720426 |
Source


|
| Record name | 3-Cyclopropylprop-2-enoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30720426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189498-30-4 |
Source


|
| Record name | 3-Cyclopropylprop-2-enoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30720426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
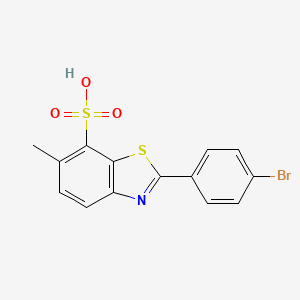
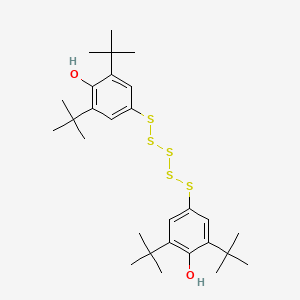
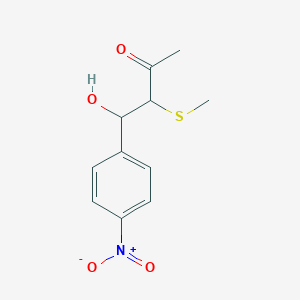
![2-[2-(2,4-Difluorophenyl)-1H-indol-3-yl]-N,N-dipropylacetamide](/img/structure/B14242827.png)
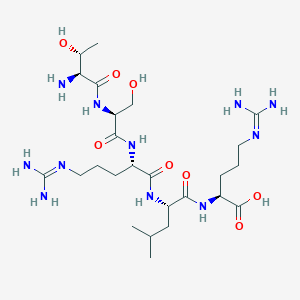
![3,3'-[(4-{(E)-[(2-Methylphenyl)imino]methyl}phenyl)azanediyl]dipropanenitrile](/img/structure/B14242844.png)
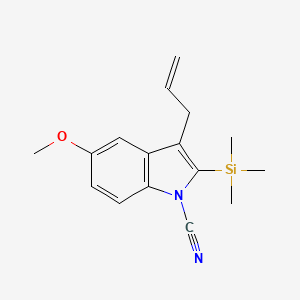

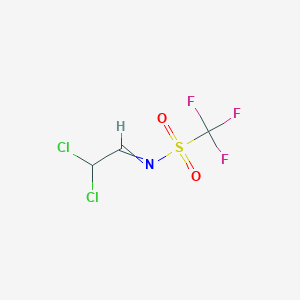
![2H-Imidazo[2,1-b][1,3,5]oxadiazine](/img/structure/B14242871.png)
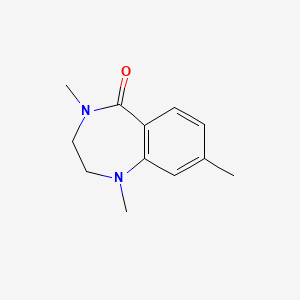

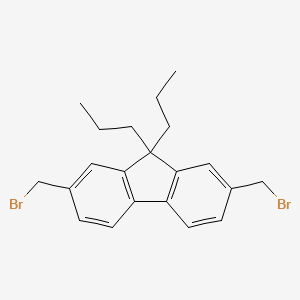
![4-Chloro-6-[(4-chloroanilino)methylidene]-2-iodocyclohexa-2,4-dien-1-one](/img/structure/B14242885.png)
